molecular formula C25H41NO3S B14585271 N-Hexadecyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide CAS No. 61537-56-2

N-Hexadecyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide

Cat. No.: B14585271
CAS No.: 61537-56-2
M. Wt: 435.7 g/mol
InChI Key: XDOPPWHBMXFWQU-UHFFFAOYSA-N
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Description

N-Hexadecyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide is an organic compound with the molecular formula C25H42N2O3S. This compound is part of the indene family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The hexadecyl group attached to the indene structure adds significant hydrophobic character to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexadecyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide typically involves the following steps:

    Formation of the Indene Core: The indene core can be synthesized through the hydrogenation of indene, a process that involves the addition of hydrogen to the indene molecule in the presence of a catalyst such as palladium on carbon.

    Attachment of the Hexadecyl Group: The hexadecyl group can be introduced through a Friedel-Crafts alkylation reaction, where hexadecyl chloride reacts with the indene core in the presence of a Lewis acid catalyst like aluminum chloride.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the hexadecyl-indene intermediate with sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Hexadecyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include sulfonic acids or sulfoxides.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: Substituted sulfonamides or thiol derivatives.

Scientific Research Applications

N-Hexadecyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s hydrophobic nature makes it useful in studying membrane interactions and protein-lipid interactions.

    Industry: It can be used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hexadecyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the hydrophobic hexadecyl chain can interact with lipid membranes, affecting membrane fluidity and protein function.

Comparison with Similar Compounds

Similar Compounds

  • 1-n-Hexadecylindan
  • 1-n-Hexadecyl-(2,3-dihydroindene)
  • 2,3-Dihydro-1-hexadecyl-1H-indene
  • 1-(1-Indanyl)hexadecane

Uniqueness

N-Hexadecyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide is unique due to the presence of both a sulfonamide group and a long hydrophobic chain. This combination imparts distinct chemical and physical properties, making it particularly useful in applications involving membrane interactions and hydrophobic environments.

Properties

CAS No.

61537-56-2

Molecular Formula

C25H41NO3S

Molecular Weight

435.7 g/mol

IUPAC Name

N-hexadecyl-1-oxo-2,3-dihydroindene-5-sulfonamide

InChI

InChI=1S/C25H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-30(28,29)23-17-18-24-22(21-23)16-19-25(24)27/h17-18,21,26H,2-16,19-20H2,1H3

InChI Key

XDOPPWHBMXFWQU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC2=C(C=C1)C(=O)CC2

Origin of Product

United States

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